

AChE-IN-64 discovery and synthesis pathway

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Compound of Interest

Compound Name: AChE-IN-64

Cat. No.: B15575036

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An In-depth Technical Guide to the Discovery and Synthesis of **AChE-IN-64**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and synthesis of **AChE-IN-64**, an acetylcholinesterase (AChE) inhibitor identified for its potential in cognitive disorder research. The document details the compound's inhibitory potency, the experimental protocol for its activity assessment, and a plausible synthesis pathway.

Discovery of AChE-IN-64

AChE-IN-64, also referred to as compound C4, was identified as an acetylcholinesterase inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 36.9 μ M[1][2]. The discovery is part of research focusing on chalcone scaffolds for their potential as AChE inhibitors[3][4]. The inhibitory activity of **AChE-IN-64** was determined using the widely accepted Ellman's method[3].

Quantitative Data

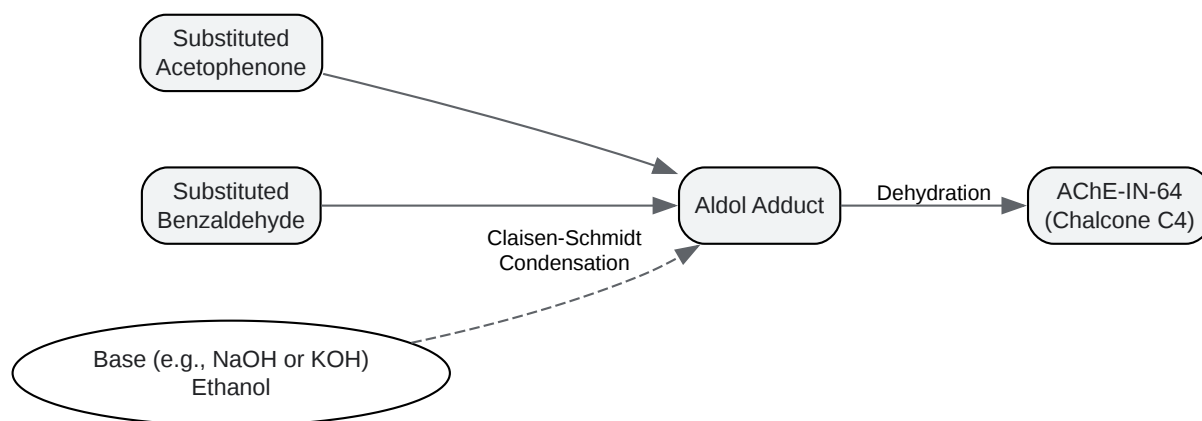
The inhibitory potency of **AChE-IN-64** against acetylcholinesterase is summarized in the table below.

Compound	Target	IC ₅₀ (μ M)
AChE-IN-64 (Compound C4)	Acetylcholinesterase (AChE)	36.9 \pm 5.6[3][4]

Synthesis Pathway

The synthesis of **AChE-IN-64** (a chalcone derivative) is achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.

A general synthetic scheme for chalcones is presented below:



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Caption: Synthesis of **AChE-IN-64** via Claisen-Schmidt condensation.

Experimental Protocols

Synthesis of AChE-IN-64 (Compound C4)

This protocol is based on the general procedure for the synthesis of chalcone derivatives.

Materials:

- Substituted Acetophenone
- Substituted Benzaldehyde
- Ethanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution

- Distilled water
- Mortar and pestle (for solvent-free method) or Round-bottom flask and magnetic stirrer (for solvent-based method)
- Filtration apparatus
- Recrystallization solvent (e.g., 95% ethanol)

Procedure (Solvent-Based Method):

- In a round-bottom flask, dissolve the substituted acetophenone (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol.
- Slowly add an aqueous solution of NaOH or KOH to the mixture with constant stirring.
- Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, pour the mixture into cold water.
- Collect the precipitated solid by vacuum filtration and wash it with cold water until the washings are neutral.
- Purify the crude product by recrystallization from a suitable solvent, such as 95% ethanol, to yield the pure chalcone (**ACHe-IN-64**).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines the determination of the AChE inhibitory activity of **ACHe-IN-64**.

Materials:

- Acetylcholinesterase (AChE) enzyme (from electric eel)
- Acetylthiocholine iodide (ATCI) - Substrate

- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
- Phosphate buffer (pH 8.0)
- **AChE-IN-64** (test compound)
- Donepezil or Eserine (standard inhibitor)
- Microplate reader
- 96-well microplates

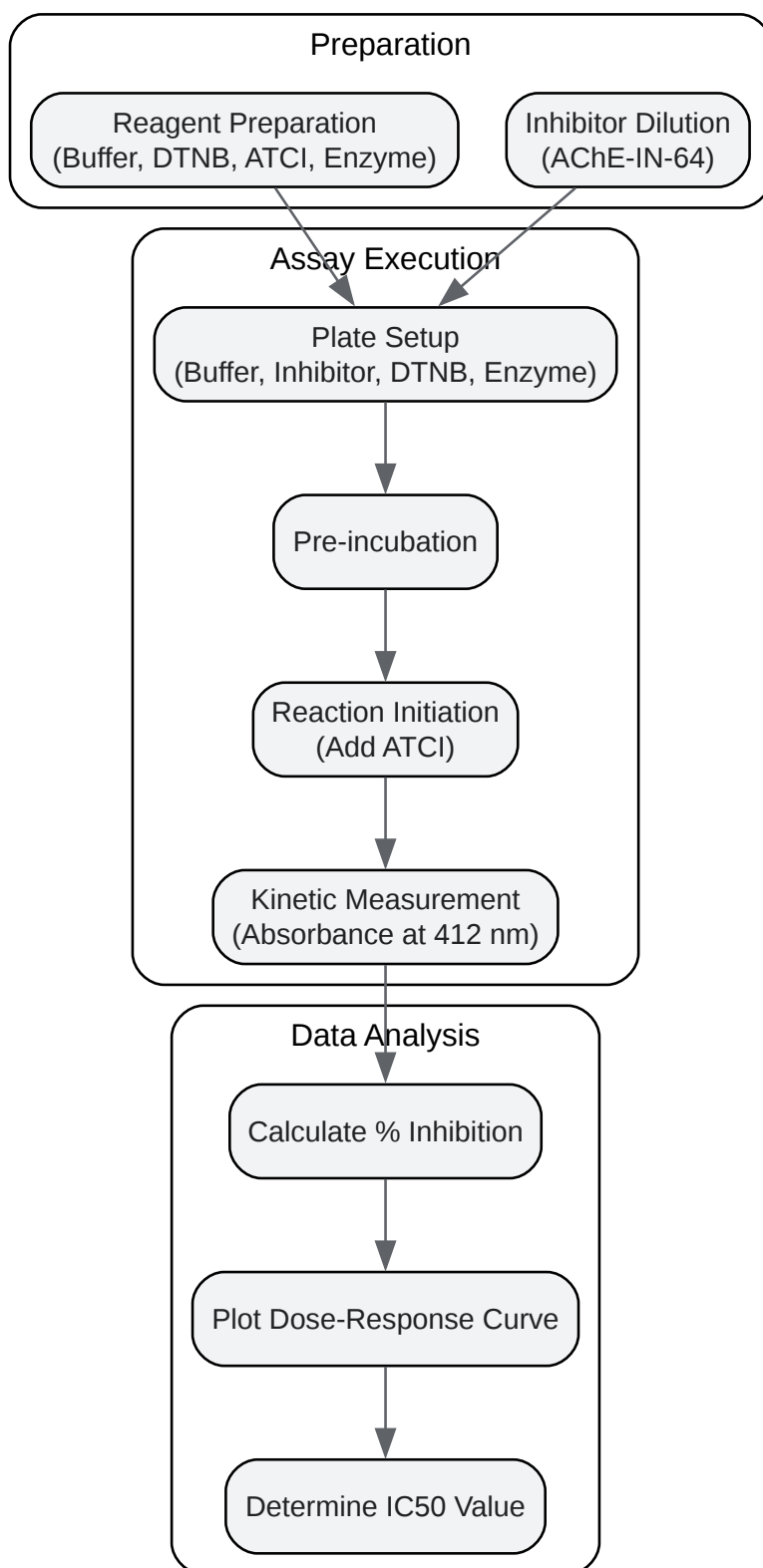
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of AChE in phosphate buffer.
 - Prepare a stock solution of ATCI in deionized water.
 - Prepare a stock solution of DTNB in phosphate buffer.
 - Prepare stock solutions of **AChE-IN-64** and the standard inhibitor in a suitable solvent (e.g., DMSO).
- Assay in 96-well plate:
 - To each well, add phosphate buffer, the test compound solution (**AChE-IN-64**) at various concentrations, and the DTNB solution.
 - Add the AChE enzyme solution to each well to initiate the pre-incubation.
 - Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).
 - Start the enzymatic reaction by adding the ATCI substrate solution to all wells.
- Measurement:

- Immediately measure the absorbance at 412 nm using a microplate reader.
- Take kinetic readings at regular intervals for a specific duration (e.g., every minute for 10-15 minutes).
- Data Analysis:
 - Calculate the rate of reaction for each concentration of the inhibitor.
 - Determine the percentage of inhibition using the formula: % Inhibition = $[1 - (\text{Rate of reaction with inhibitor} / \text{Rate of reaction without inhibitor})] \times 100$
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Experimental Workflow

The general workflow for determining the IC₅₀ value for an AChE inhibitor is depicted below.

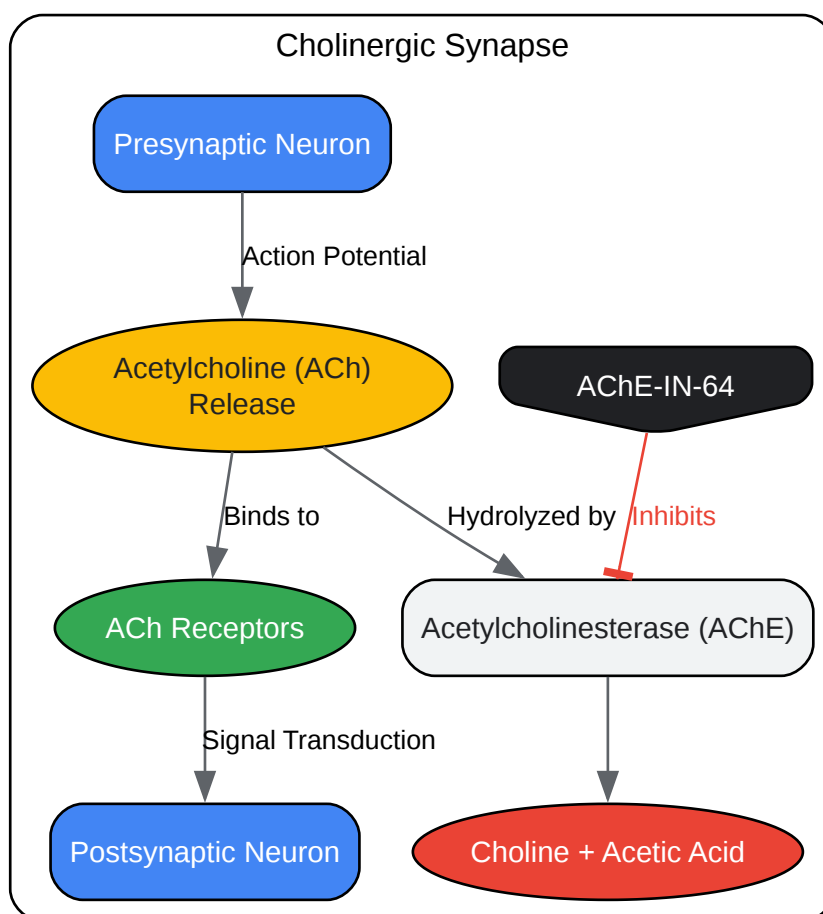


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Caption: Workflow for IC₅₀ determination of AChE inhibitors.

Signaling Pathway

Acetylcholinesterase inhibitors like **AChE-IN-64** act by preventing the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged action of acetylcholine, enhancing cholinergic neurotransmission.



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Caption: Inhibition of AChE by **AChE-IN-64** in the cholinergic synapse.

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